2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline
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Overview
Description
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate typically involves the reaction of 8-chloro-4-hydroxyquinoline with methoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
- Methyl 4-chloro-8-methoxyquinoline-2-carboxylate
- 4-Hydroxy-7-methoxyquinoline
Uniqueness
2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C12H10ClNO4 |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
methyl 8-chloro-7-methoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
HBGMQFXPMHUFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Cl |
Origin of Product |
United States |
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